molecular formula C5H6F2N2O B6209282 4-(2,2-difluoroethoxy)-1H-pyrazole CAS No. 2752129-81-8

4-(2,2-difluoroethoxy)-1H-pyrazole

Cat. No.: B6209282
CAS No.: 2752129-81-8
M. Wt: 148.1
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Description

4-(2,2-difluoroethoxy)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 2,2-difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluoroethoxy)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a difluoroethoxy reagent. One common method includes the use of difluoromethylation reagents to introduce the difluoroethoxy group onto the pyrazole ring . The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-difluoroethoxy)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents . The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry:
4-(2,2-difluoroethoxy)-1H-pyrazole serves as a crucial intermediate in the synthesis of various fluorinated organic compounds. The difluoroethoxy group enhances the compound's reactivity and stability, making it suitable for further functionalization.

Synthetic Routes:
The synthesis typically involves:

  • Reagents: The reaction of pyrazole derivatives with 2,2-difluoroethanol or difluoromethylation reagents.
  • Conditions: Utilization of sulfonyl chlorides or sulfonic anhydrides in organic solvents under controlled conditions to achieve high yields and purity.

Biological Activities

Antimicrobial Properties:
Research indicates that fluorinated pyrazoles exhibit significant antimicrobial activities. Studies have demonstrated that derivatives of this compound can inhibit the growth of various pathogenic fungi and bacteria. For instance, certain derivatives showed promising antifungal activity against Sclerotinia sclerotiorum and Fusarium culmorum, with inhibition rates exceeding 40% .

Mechanism of Action:
The difluoroethoxy group may enhance binding affinity to specific enzymes or receptors involved in microbial growth, thereby modulating their activity. Molecular docking studies suggest that these compounds inhibit critical enzymes related to fungal cell wall degradation .

Medicinal Chemistry

Potential Pharmaceutical Applications:
The compound is being explored as a pharmaceutical intermediate due to its favorable biological properties. Its derivatives are under investigation for potential use in drug formulations targeting various diseases, including antifungal and anticancer therapies .

Case Studies:
Recent studies have focused on the structure-activity relationship (SAR) of fluorinated pyrazoles, indicating that modifications to the pyrazole ring can lead to enhanced biological efficacy. For example, specific substitutions at the aromatic position have shown improved activity against certain pathogens while maintaining low toxicity towards beneficial organisms .

Industrial Applications

Material Science:
In industry, this compound is utilized in developing advanced materials with unique properties. Its incorporation into polymers and coatings can enhance durability and resistance to environmental factors due to the stability imparted by the fluorinated group.

Agrochemicals:
This compound has potential applications in agrochemistry as well. Fluorinated pyrazoles are known for their efficacy as pesticides and fungicides, contributing to plant protection strategies while minimizing environmental impact due to their targeted action against pests .

Summary Table of Applications

Application AreaDescription
Organic SynthesisUsed as a building block for synthesizing complex fluorinated compounds.
Antimicrobial ResearchExhibits significant antifungal and antibacterial activities against various pathogens.
Medicinal ChemistryInvestigated as a pharmaceutical intermediate for drug development targeting specific diseases.
Material ScienceEmployed in creating advanced materials with enhanced properties due to fluorination.
AgrochemicalsPotential use as pesticides and fungicides with lower environmental toxicity profiles.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoroethoxy-substituted pyrazoles and related heterocyclic compounds . Examples include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethoxy group enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

2752129-81-8

Molecular Formula

C5H6F2N2O

Molecular Weight

148.1

Purity

95

Origin of Product

United States

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